molecular formula C16H18N2 B112145 1-Biphenyl-4-yl-piperazine CAS No. 180698-19-5

1-Biphenyl-4-yl-piperazine

Cat. No. B112145
M. Wt: 238.33 g/mol
InChI Key: OAKBDDKEEOAXNV-UHFFFAOYSA-N
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Description

1-Biphenyl-4-yl-piperazine is an organic compound with the molecular formula C16H18N2 . It has a molecular weight of 238.33 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, such as 1-Biphenyl-4-yl-piperazine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Biphenyl-4-yl-piperazine is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Piperazine derivatives, including 1-Biphenyl-4-yl-piperazine, have been synthesized through various chemical reactions. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

1-Biphenyl-4-yl-piperazine is a solid substance . It has a molecular weight of 238.33 and its InChI code is 1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 .

Scientific Research Applications

Antipsychotic Potential

1-Biphenyl-4-yl-piperazine derivatives exhibit considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotics. Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone show a promising antipsychotic profile with lower potency for catalepsy induction. This aligns with docking studies in the design of compounds for the human dopamine D2 receptor, supported by QSAR studies (Bhosale et al., 2014).

Anticancer Activity

Derivatives of 1-Biphenyl-4-yl-piperazine have been investigated for their anticancer properties. Certain compounds exhibit significant activity against various cancer cell lines, including lung, kidney, and breast cancer, as well as leukemia and melanoma. The most effective compounds often contain a piperazine substituent (Turov, 2020).

Anti-Bacterial and Biofilm Inhibition

Some derivatives selectively kill bacterial persisters that are tolerant to antibiotics without affecting normal antibiotic-sensitive cells. This could be crucial for addressing antibiotic resistance. For instance, compounds have shown effective biofilm inhibition activities, surpassing standard drugs like Ciprofloxacin in some cases (Mekky & Sanad, 2020).

Insecticide Development

1-Biphenyl-4-yl-piperazine derivatives have been explored for insecticidal applications. One study focused on designing and synthesizing derivatives for biological activities against armyworm, revealing that many compounds exhibit growth-inhibiting and larvicidal activities (Cai et al., 2010).

Potential Antidiabetic Agents

Piperazine derivatives, related to 1-Biphenyl-4-yl-piperazine, have shown promise as antidiabetic compounds. For example, specific derivatives like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine significantly increase insulin secretion, indicating potential as antidiabetic agents (Le Bihan et al., 1999).

Antimicrobial Properties

Novel 1-Biphenyl-4-yl-piperazine derivatives have been synthesized and shown to possess significant antimicrobial activities against various bacterial and fungal strains, demonstrating their potential in addressing infectious diseases (Rajkumar et al., 2014).

Safety And Hazards

The safety information for 1-Biphenyl-4-yl-piperazine includes several hazard statements: H302-H312-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-Biphenyl-4-yl-piperazine are not mentioned in the search results, piperazine derivatives in general are a topic of ongoing research due to their wide range of biological activities . They are being explored for potential therapeutic applications in various fields of medicine .

properties

IUPAC Name

1-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDDKEEOAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370763
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Biphenyl-4-yl-piperazine

CAS RN

180698-19-5
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180698-19-5
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Synthesis routes and methods

Procedure details

A suspension of 12.45 g (0.037 mol) of 1-benzyl-4-biphenyl-4-yl-piperazine and 4 g of palladium hydroxide in 360 ml of methanol is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi. The catalyst is separated off and the filtrate is evaporated down.
Name
1-benzyl-4-biphenyl-4-yl-piperazine
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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